![molecular formula C11H12N4O2 B1334673 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile CAS No. 671191-99-4](/img/structure/B1334673.png)
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile
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Overview
Description
“1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C11H12N4O2 . It has a molecular weight of 232.24 . The IUPAC name for this compound is 1-(3-nitro-2-pyridinyl)-4-piperidinecarbonitrile .
Molecular Structure Analysis
The InChI code for “1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile” is 1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The melting point of “1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile” is between 98-100 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not available in the retrieved data.Scientific Research Applications
Urease Inhibition
This compound has been used in the synthesis of derivatives that have shown significant inhibitory activity against urease . Urease is a nickel-dependent enzyme that catalyzes the breakdown of urea into ammonia and carbamate, a process that can lead to infections such as gastric disorders like ulcers and cancer in humans . The derivatives of this compound were found to be more effective inhibitors of urease than the standard thiourea .
Treatment of Helicobacter pylori Infections
Helicobacter pylori, a bacterium that can cause stomach ulcers and cancer, uses urease for survival in the acidic environment of the stomach and in protein synthesis . Derivatives of “1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile” have been synthesized and used to inhibit the growth of this pathogen .
Kinase Inhibition
Although not directly related to “1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile”, a similar compound has shown significant activity on the kinase p70S6Kβ . This suggests potential applications of this compound in the development of kinase inhibitors, which are important in the treatment of various diseases, including cancer.
Hydrogenation Catalyst
Pyridine derivatives, such as “1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile”, have been used in hydrogenation processes with various nanocatalysts . This suggests potential applications in chemical synthesis and industrial processes.
Safety and Hazards
properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXODVNTPRVAEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384479 |
Source
|
Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile | |
CAS RN |
671191-99-4 |
Source
|
Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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